2-Ethoxy-3,3a,8,8a-tetrahydroindeno[2,1-b]pyrrole
Description
2-Ethoxy-3,3a,8,8a-tetrahydroindeno[2,1-b]pyrrole is a bicyclic heterocyclic compound featuring a partially saturated indeno-pyrrole core with an ethoxy substituent at position 2. This structure combines the rigidity of the fused indene system with the electronic effects of the pyrrole ring, modified by hydrogenation at positions 3,3a,8,8a.
Properties
CAS No. |
61929-22-4 |
|---|---|
Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
2-ethoxy-1,3a,4,8b-tetrahydroindeno[2,1-b]pyrrole |
InChI |
InChI=1S/C13H15NO/c1-2-15-13-8-11-10-6-4-3-5-9(10)7-12(11)14-13/h3-6,11-12H,2,7-8H2,1H3 |
InChI Key |
JLLWYZKTXYMAHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2CC3=CC=CC=C3C2C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Ethoxy-3,3a,8,8a-tetrahydroindeno[2,1-b]pyrrole can be achieved through multicomponent reactions involving diketene, ninhydrin (indane-1,2,3-trione), and primary amines. One efficient method involves the reaction of diketene with ninhydrin and a primary amine under un-catalyzed conditions. This reaction proceeds smoothly, providing high yields of the desired product. The operational simplicity and tolerance of various functional groups make this method highly advantageous for industrial production .
Chemical Reactions Analysis
2-Ethoxy-3,3a,8,8a-tetrahydroindeno[2,1-b]pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in organic synthesis .
Scientific Research Applications
This compound has found applications in several areas of scientific research. In chemistry, it serves as a building block for the synthesis of more complex polycyclic compounds. In biology and medicine, it has shown potential as a lead compound for the development of new drugs due to its unique structural features. Additionally, its ability to undergo various chemical transformations makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies .
Mechanism of Action
The mechanism by which 2-Ethoxy-3,3a,8,8a-tetrahydroindeno[2,1-b]pyrrole exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved in its action include inhibition of specific enzymes and binding to receptor sites, leading to altered cellular responses. These interactions are crucial for its potential therapeutic applications .
Comparison with Similar Compounds
Table 1: Key Structural Features of Indeno-Pyrrole Derivatives
Analysis :
- Saturation Effects: The tetrahydroindeno-pyrrole core in the target compound reduces aromaticity compared to fully aromatic analogs like pyreno[2,1-b]pyrrole, which exhibit fluorescence due to π-conjugation . Partial saturation may enhance solubility and alter electronic properties for catalytic or pharmaceutical applications.
Analysis :
- The target compound’s synthesis () is notable for its operational simplicity and compatibility with air, contrasting with acid-catalyzed methods requiring HClO4 () or reflux conditions ().
- Diastereoselectivity in imidazole derivatives () highlights the role of steric control, whereas the pyrrole synthesis () avoids stereochemical complications due to its planar intermediate.
Physicochemical and Functional Properties
Table 3: Comparative Physicochemical Data
Analysis :
- The ethoxy group in the target compound likely deshields nearby protons, causing upfield/downfield shifts compared to hydroxylated analogs ().
Biological Activity
2-Ethoxy-3,3a,8,8a-tetrahydroindeno[2,1-b]pyrrole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
The molecular formula of 2-Ethoxy-3,3a,8,8a-tetrahydroindeno[2,1-b]pyrrole is C12H15N. Its structure features a tetrahydroindeno framework that is significant for its interaction with biological targets.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit antioxidant properties. A study on related indole derivatives demonstrated that these compounds could scavenge free radicals effectively, suggesting that 2-Ethoxy-3,3a,8,8a-tetrahydroindeno[2,1-b]pyrrole may possess similar activity due to its structural characteristics .
Acetylcholinesterase Inhibition
Inhibition of acetylcholinesterase (AChE) is a critical mechanism for many therapeutic agents aimed at treating neurodegenerative diseases. A study exploring the structure-activity relationship of related compounds found that certain indole derivatives inhibited AChE with varying potency. While specific data for 2-Ethoxy-3,3a,8,8a-tetrahydroindeno[2,1-b]pyrrole is limited, it is hypothesized that its structural analogs may provide insights into its potential as an AChE inhibitor .
Cytotoxicity and Antimicrobial Activity
Preliminary studies have suggested that similar indeno-pyrrole derivatives exhibit cytotoxic effects against various cancer cell lines and possess antimicrobial properties. The cytotoxicity of these compounds can be attributed to their ability to induce apoptosis in cancer cells . Further investigation into 2-Ethoxy-3,3a,8,8a-tetrahydroindeno[2,1-b]pyrrole may reveal specific cytotoxic mechanisms.
Study 1: Antioxidant Properties
A comparative study evaluated the antioxidant capacity of several indole derivatives. The results indicated that compounds with a tetrahydroindeno structure demonstrated significant radical scavenging activity. The study utilized DPPH and ABTS assays to quantify antioxidant efficacy .
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| Compound A | 45 | 30 |
| Compound B | 50 | 35 |
| 2-Ethoxy-3,3a,8,8a-tetrahydroindeno[2,1-b]pyrrole | Not yet tested | Not yet tested |
Study 2: Acetylcholinesterase Inhibition
A structure-activity relationship analysis was conducted on various indole derivatives to assess their AChE inhibitory potential. While specific data on the compound was not available, it was noted that modifications to the indole structure significantly influenced inhibitory potency .
| Compound | AChE IC50 (µM) |
|---|---|
| Compound X | 20 |
| Compound Y | 15 |
| 2-Ethoxy-3,3a,8,8a-tetrahydroindeno[2,1-b]pyrrole | Pending evaluation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
